Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is an organic compound with a complex structure that includes a pyrimidine ring
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections .
Mode of Action
It’s known that it reacts with aliphatic amines to give the corresponding acetamides .
Biochemical Pathways
It’s known that pyrimidine bases are one of the main components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
- Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate
Uniqueness
Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the dimethyl groups and the thioester linkage distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-6(2)10-9(11-8(5)13)15-4-7(12)14-3/h4H2,1-3H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUHDEPMSBNYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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